4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER
Overview
Description
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes an allyl group, a dichlorobenzyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The allyl and dichlorobenzyl groups are then introduced through substitution reactions, often using allyl bromide and 2,6-dichlorobenzyl chloride as reagents. The final step involves the etherification of the phenyl group with methyl ether under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, affecting their function. The overall effect of the compound is determined by the combined interactions of its functional groups with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Triazole Derivatives: Compounds containing a triazole ring, known for their antifungal and antimicrobial properties.
Uniqueness
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyl group, dichlorobenzyl group, and triazole ring in a single molecule allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-3-11-25-19(12-14-7-9-15(26-2)10-8-14)23-24-20(25)27-13-16-17(21)5-4-6-18(16)22/h3-10H,1,11-13H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUVFGPCGVHMMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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